3-(2-hydroxyanilino)-2H-1,2,4-triazin-5-one
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Overview
Description
3-(2-hydroxyanilino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring fused with an aniline derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the triazine and aniline moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyanilino)-2H-1,2,4-triazin-5-one typically involves the reaction of 2-hydroxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the aniline attacks the electrophilic carbon of the cyanuric chloride, leading to the formation of the triazine ring.
Starting Materials: 2-hydroxyaniline and cyanuric chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-5°C to control the reactivity and prevent side reactions.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyanilino)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline and triazine derivatives.
Scientific Research Applications
3-(2-hydroxyanilino)-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyanilino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The triazine ring and the hydroxyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-hydroxyanilino)crotonate: Similar in structure but with a crotonate moiety instead of the triazine ring.
(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO): Contains a naphthalene ring instead of the triazine ring.
Uniqueness
3-(2-hydroxyanilino)-2H-1,2,4-triazin-5-one is unique due to the presence of the triazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the triazine and aniline moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(2-hydroxyanilino)-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXJZUDSPVVFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=O)C=NN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC2=NC(=O)C=NN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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